3-Nitro-4'-fluorochalcone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

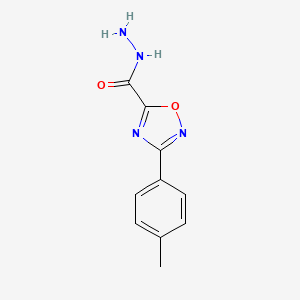

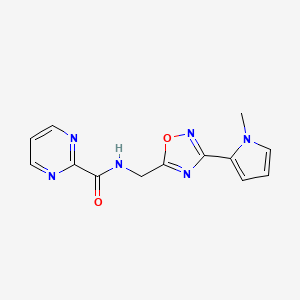

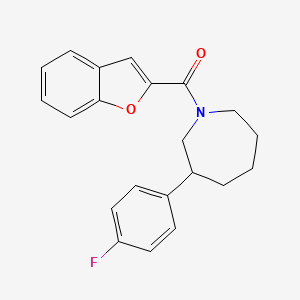

3-Nitro-4’-fluorochalcone is a chemical compound with the molecular formula C15H10FNO3 and a molecular weight of 271.25 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 3-Nitro-4’-fluorochalcone involves a Claisen-Schmidt condensation reaction. In this process, substituted acetophenones and aldehydes are added to a solution of sodium hydroxide in ethanol under an ice bath. The mixture is stirred until a solid precipitates out. The precipitated solid is then filtered and washed with cold water followed by chilled ethanol. The crude product is recrystallized using ethanol to obtain the desired chalcones .Molecular Structure Analysis

The molecular structure of 3-Nitro-4’-fluorochalcone consists of 15 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of 3-Nitro-4’-fluorochalcone is the Claisen-Schmidt condensation. This reaction is characterized by the condensation of an aldehyde or ketone with a carbonyl compound in the presence of a base, resulting in a β-hydroxy carbonyl compound .科学的研究の応用

Fluorescent Chemosensor for Cyanide Anions

A study by Yang et al. (2015) explored the use of a chalcone derivative (4-dimethylamino 4-fluorochalcone) as a fluorescent chemosensor for cyanide anions in biological and environmental systems. This compound, when complexed with iron(III) ions, displayed selective turn-on fluorescence in the presence of cyanide, making it a potential tool for environmental monitoring and biological imaging in living cells (Yang et al., 2015).

Crystal and Molecular Structures of Nitrochalcones

Jungk and Schmidt (1970) analyzed the crystal structures of various nitrochalcones, including 3-bromo-, 3-chloro-, and 4-bromo-2′-nitrochalcone. Their work provides insights into the conformational properties of these compounds, which are crucial for understanding their chemical behavior and potential applications (Jungk & Schmidt, 1970).

Removal of Nitro Compounds from Water

A study by Mahmoud et al. (2016) focused on the removal of nitro compounds from water using γ-Al2O3 nanomaterials. Though not directly involving 3-Nitro-4'-fluorochalcone, this research is relevant for understanding the environmental applications related to nitro compound removal and water purification (Mahmoud et al., 2016).

Push–Pull Fluorophores Containing Nitro Groups

Habenicht et al. (2015) conducted a study on the influence of regioisomerism on photophysical properties in 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores, which include nitro groups. This research can be applied to the design of new fluorophores and dyes, highlighting the unique emission properties of nitro-containing compounds (Habenicht et al., 2015).

Emissive Properties of Fluorescent Chromophores with Nitro Group

Chen et al. (2020) reviewed the photophysical properties and applications of nitro-containing chromophores. Their findings are significant for the design and strategic development of new nitro chromophores in various fields, including intramolecular charge transfer and fluorescent probes (Chen et al., 2020).

Synthesis of Functionalized Fluoroalkyl Heterocycles

Bigotti et al. (2009) explored the synthesis of functionalized fluoroalkyl heterocycles using γ-fluoro-α-nitroalkenes. This research contributes to the understanding of reactions involving fluorinated nitro compounds, which is valuable for synthetic chemistry and material science applications (Bigotti et al., 2009).

Selective Fluorescence Probes for Nitrative Stress

Ueno et al. (2006) developed novel fluorogenic probes, NiSPYs, which selectively monitor the generation of nitrative stress based on aromatic nitration. These probes are significant for studying the role of nitrative stress in various biological processes and disorders (Ueno et al., 2006).

Nonlinear Optical Properties of 4-Fluoro Chalcone

Prabu et al. (2014) investigated the nonlinear optical properties of 4-fluorochalcone, an organic compound synthesized for photophysical applications. Their study highlights the potential of such compounds in optoelectronic and photonic technologies (Prabu et al., 2014).

Safety and Hazards

3-Nitro-4’-fluorochalcone is intended for research and development use only and is not recommended for medicinal, household, or other uses . Users are advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

特性

IUPAC Name |

(E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(10-11)17(19)20/h1-10H/b9-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRIIEVLCFGBBR-RUDMXATFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)

![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)